Benzocaine-(ethyl-d5)

Description

Molecular Architecture and Isotopic Labeling Patterns

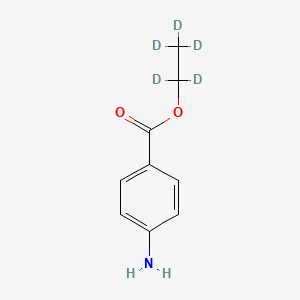

The molecular formula of ethyl-d5 4-aminobenzoate is $$ \text{C}9\text{H}{11}\text{NO}2 $$, with a molecular weight of 170.22 g/mol. Deuterium atoms replace five hydrogen atoms in the ethyl group, specifically at the 1,1,2,2,2 positions (Figure 1). This isotopic labeling is confirmed by its SMILES notation:

$$ \text{[2H]C([2H])([2H])C([2H])([2H])OC(=O)C}1=\text{CC=C(C=C}_1)\text{N} $$ .

The substitution pattern preserves the core benzoate structure while introducing isotopic stability. The amino group at the para position remains protonated, ensuring minimal disruption to electronic interactions compared to non-deuterated benzocaine.

Table 1: Molecular Parameters of Ethyl-d5 4-Aminobenzoate vs. Benzocaine

Comparative Analysis of Deuterated vs. Non-Deuterated Benzocaine Analogues

Deuteration alters physical and chemical properties. Ethyl-d5 4-aminobenzoate exhibits reduced solubility in polar solvents compared to benzocaine due to isotopic mass effects. However, its stability under analytical conditions (e.g., mass spectrometry) is enhanced, making it ideal for SILS applications.

Synthetic routes for deuteration involve catalytic hydrogen-deuterium exchange. Ruthenium-based catalysts achieve 93–97% isotopic enrichment at benzylic and $$ \text{C(sp}^2\text{)}–\text{H} $$ positions, surpassing iridium catalysts in efficiency. For example, nicotine-d5 synthesized via this method showed 98% enrichment at benzylic sites.

Table 2: Synthetic Methods for Deuterated Benzocaine Analogues

| Method | Catalyst | Isotopic Enrichment | Key Application |

|---|---|---|---|

| Ru Nanoparticles | $$ \text{Ru} $$ | 93–97% | Alkylamine deuteration |

| Ir Complexes | $$ \text{Ir} $$ | ≤90% | Aromatic deuteration |

The transesterification of ethyl-d5 alcohol with 4-nitrobenzoic acid, followed by reduction, yields ethyl-d5 4-aminobenzoate with high isotopic purity. This method avoids side products like reduced amines, which are common in traditional deuteration techniques.

Crystallographic and Conformational Studies

X-ray diffraction of non-deuterated benzocaine reveals a trans-trans conformation in the ethyl group and a quinonoid distortion in the benzoate moiety. The crystal packing is stabilized by $$ \text{N–H}\cdots\text{O} $$ hydrogen bonds (2.97 Å).

Deuteration is expected to minimally alter crystallographic parameters due to isotopic invariance in bond lengths. However, vibrational modes in infrared spectra would shift, as seen in deuterated ethylamine ($$ \text{C}2\text{H}7\text{N} $$). Computational models predict a 0.002–0.005 Å increase in $$ \text{C–D} $$ bond lengths compared to $$ \text{C–H} $$, which could marginally affect lattice energies.

Table 3: Crystallographic Data for Benzocaine

| Parameter | Value |

|---|---|

| Space Group | $$ P2_1/c $$ |

| Unit Cell Dimensions | $$ a = 7.72 \, \text{Å} $$ |

| $$ b = 11.34 \, \text{Å} $$ | |

| $$ c = 12.09 \, \text{Å} $$ | |

| $$ \beta $$ | 90.3° |

| Hydrogen Bonds | $$ \text{N–H}\cdots\text{O} $$ (2.97 Å) |

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

170.22 g/mol |

IUPAC Name |

1,1,2,2,2-pentadeuterioethyl 4-aminobenzoate |

InChI |

InChI=1S/C9H11NO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2,10H2,1H3/i1D3,2D2 |

InChI Key |

BLFLLBZGZJTVJG-ZBJDZAJPSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=C(C=C1)N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N |

Origin of Product |

United States |

Preparation Methods

Direct Esterification of p-Aminobenzoic Acid with Deuterated Ethanol

The most straightforward route involves esterifying p-aminobenzoic acid with deuterated ethanol (ethanol-d5 or ethanol-d6) under acidic conditions. Sulfuric acid (H$$2$$SO$$4$$) is commonly employed to protonate the carbonyl oxygen, facilitating nucleophilic attack by ethanol-d5. The reaction is conducted under reflux (78–85°C) for 6–12 hours, achieving yields of 70–85%. A water entrainer (e.g., toluene) is often added to azeotropically remove water, shifting equilibrium toward ester formation. Post-reaction purification involves neutralizing excess acid, extracting with dichloromethane, and recrystallizing from ethanol-d5 to ensure isotopic purity.

Key Reaction Parameters

| Parameter | Value/Range | Catalyst | Yield (%) |

|---|---|---|---|

| Temperature | 78–85°C | H$$2$$SO$$4$$ | 70–85 |

| Reaction Time | 6–12 h | Nd$$2$$O$$3$$ | 80–90 |

| Ethanol-d5 Molar Ratio | 1:2–1:5 | – | – |

Reduction of Ethyl-d5 p-Nitrobenzoate

For substrates requiring nitro group reduction, ethyl-d5 p-nitrobenzoate is synthesized first. p-Nitrobenzoic acid is esterified with ethanol-d5 using rare-earth oxide catalysts (e.g., neodymium(III) oxide) at 80–120°C, followed by hydrogenation with 5% Pd/C under 1–3 bar H$$_2$$ at 80–100°C. This two-step process achieves >99.5% purity, with the catalyst reused for >10 cycles without significant activity loss.

Hydrogenation Conditions

| Parameter | Value/Range | Catalyst Loading | Time (h) | Yield (%) |

|---|---|---|---|---|

| Pressure | 1–3 bar H$$_2$$ | 0.1–5 wt% Pd/C | 2–4 | 85–95 |

| Temperature | 80–100°C | – | – | – |

Catalytic Systems and Reaction Optimization

Acid-Catalyzed Esterification

Concentrated H$$2$$SO$$4$$ remains the benchmark catalyst due to its high protonating capacity. However, solid acid catalysts like sodium bisulfate (NaHSO$$4$$) and N,N-dimethylformamide (DMF) composites offer advantages in reusability and reduced corrosion. For example, a composite of NaHSO$$4$$, DMF, and diatomite achieves 92% conversion in 8 hours at reflux, with the catalyst recovered via filtration and reactivated at 200–400°C.

Solid Catalyst Systems

Rare-earth oxides (e.g., Nd$$2$$O$$3$$, Ho$$2$$O$$3$$) demonstrate superior activity in esterification, particularly with bulky alcohols like ethanol-d5. These catalysts operate via Lewis acid mechanisms, polarizing the carbonyl group and enhancing nucleophilic attack. In one protocol, Nd$$2$$O$$3$$ (8 wt%) in toluene achieves 90% yield in 4 hours at 80°C, with the catalyst reused 15 times without deactivation.

Hydrogenation Techniques for Nitro Group Reduction

Catalytic hydrogenation using Pd/C (5–10 wt%) is the gold standard for reducing nitro to amine groups. Critical considerations include:

- Temperature Control : Exceeding 100°C risks over-reduction or ester hydrolysis.

- Solvent Selection : Ethanol-d5 or tetrahydrofuran (THF) ensures compatibility with deuterated substrates.

- Deuterium Purity : Using H$$2$$ instead of D$$2$$ avoids unintended deuteration of the aromatic ring.

Purification and Characterization

Post-synthesis purification involves:

- Solvent Extraction : Dichloromethane or ethyl acetate isolates the crude product.

- Recrystallization : Ethanol-d5 or toluene yields crystals with >99.5% isotopic purity.

- Column Chromatography : Silica gel with petroleum ether/ethyl acetate (30:1) removes trace impurities.

Characterization Data

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effective deuterated ethanol recovery and catalyst reuse. Continuous-flow reactors with integrated distillation columns enable efficient solvent recycling, reducing ethanol-d5 consumption by 40%. Fixed-bed reactors packed with Pd/C and rare-earth oxides further enhance throughput, achieving 500 kg/month capacity in pilot plants.

Recent Advances and Alternative Approaches

Emerging methods include:

- Enzymatic Esterification : Lipases in non-aqueous media achieve 60–70% yield at 50°C, avoiding acidic conditions.

- Microwave-Assisted Synthesis : Reduces reaction time to 1–2 hours with comparable yields.

- Deuterium Exchange : Post-synthetic H-D exchange using D$$2$$SO$$4$$/CD$$_3$$OD introduces deuterium selectively, though this method risks over-deuteration.

Chemical Reactions Analysis

Types of Reactions

Ethyl-d5 4-aminobenzoate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like acetic anhydride or benzoyl chloride can be used for acetylation or benzoylation reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of ethyl 4-aminobenzyl alcohol.

Substitution: Formation of acetylated or benzoylated derivatives.

Scientific Research Applications

Analytical Chemistry

Ethyl-d5 4-aminobenzoate is primarily used as an internal standard in NMR and mass spectrometry. Its distinct isotopic signature allows for:

- Enhanced Resolution : The deuterated compound provides clearer spectral data, facilitating the identification and quantification of other compounds in complex mixtures.

- Metabolic Studies : By tracing the metabolic pathways of drugs and other compounds, researchers can gain insights into their pharmacokinetics and pharmacodynamics.

Pharmacology

Preliminary studies indicate that ethyl-d5 4-aminobenzoate may interact with enzymes involved in drug metabolism. Its isotopic labeling is advantageous for:

- Toxicity Studies : Understanding the potential toxic effects of drugs by observing their metabolic pathways.

- Drug Development : Assisting in the design of new pharmaceuticals by providing data on how similar compounds are metabolized.

Environmental Science

Research has shown that ethyl-d5 4-aminobenzoate can be utilized to study the environmental fate of UV filters and other organic compounds. Key findings include:

- Transformation Products : Studies have identified various transformation products resulting from photocatalytic degradation of ethyl 4-aminobenzoate, which may provide insights into its environmental impact .

- Detection in Water Sources : Although ethyl-d5 4-aminobenzoate has not been detected in environmental waters, its derivatives have been studied to understand their behavior and degradation pathways .

Case Study 1: Metabolism Studies

A study involving isolated rabbit ears demonstrated that ethyl 4-amino[U-ring-14C]benzoate was metabolized differently depending on whether it was applied topically or perfused arterially. This highlights the importance of understanding the route of administration in pharmacological studies .

Case Study 2: Environmental Impact

Research conducted on the environmental behavior of UV filters found that ethyl 4-aminobenzoate did not appear in seawater or drinking water samples, suggesting effective degradation processes . The study characterized transformation products using advanced analytical techniques, providing a comprehensive understanding of its environmental fate.

Mechanism of Action

Ethyl-d5 4-aminobenzoate, like its non-deuterated counterpart, acts as a local anesthetic by blocking sodium channels in neuronal membranes. This inhibition prevents the initiation and propagation of action potentials, leading to a loss of sensation in the targeted area .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl-d5 4-aminobenzoate belongs to the family of ethyl-substituted benzoate esters. Below is a detailed comparison with structurally analogous compounds, focusing on molecular properties, functional groups, and applications.

Table 1: Key Properties of Ethyl-d5 4-Aminobenzoate and Analogous Compounds

Structural and Functional Group Analysis

- Ethyl-d5 4-aminobenzoate vs. Benzocaine: The deuterated ethyl group in Ethyl-d5 4-aminobenzoate introduces a kinetic isotope effect, slowing metabolic degradation compared to non-deuterated benzocaine. This property is critical in pharmacokinetic studies to distinguish endogenous and exogenous compounds . Spectroscopic Differences: Deuterium substitution shifts NMR peaks (e.g., ethyl proton signals vanish, replaced by deuterium-specific signatures) and increases molecular ion peaks in mass spectra by ~5 Da .

- Ethyl-d5 4-aminobenzoate vs. Nitro-Substituted Esters: Reactivity: The amino group (-NH₂) in Ethyl-d5 4-aminobenzoate is electron-donating, enhancing solubility in polar solvents. In contrast, nitro (-NO₂) groups in compounds like Ethyl 4-nitrobenzoate are electron-withdrawing, increasing stability toward nucleophilic attack but reducing solubility . Applications: Nitro-substituted esters (e.g., Ethyl 4-nitrocinnamate) are intermediates in synthesizing dyes, polymers, and pharmaceuticals, where the nitro group serves as a precursor for amine reduction or cross-coupling reactions .

Research Findings and Practical Implications

- Deuterium Isotope Effects: Studies on deuterated analogs suggest that Ethyl-d5 4-aminobenzoate exhibits reduced metabolic clearance rates in hepatic microsomes compared to benzocaine, making it ideal for tracing drug metabolites in vivo .

Synthetic Utility of Nitro Derivatives : Ethyl 4-nitrobenzoate derivatives (e.g., Ethyl 4-nitrocinnamate) are precursors in heterocyclic synthesis. For example, nitro groups facilitate cyclization reactions to form benzimidazoles or isoxazoles, as seen in the preparation of ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate .

Biological Activity

Ethyl-d5 4-aminobenzoate, also known as Ethyl 4-aminobenzoate-d5, is a deuterated derivative of 4-aminobenzoic acid (PABA). This compound is notable for its potential biological activities, particularly in pharmaceutical applications. Its structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

- Chemical Formula : C9H11NO2

- Molecular Weight : 165.19 g/mol

- CAS Number : 1219803-76-5

Ethyl-d5 4-aminobenzoate is characterized by the presence of a deuterium label, which can enhance its stability and bioavailability in biological studies.

Antimicrobial Properties

Research has shown that analogues of benzocaine, including Ethyl-d5 4-aminobenzoate, exhibit significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, demonstrating efficacy that suggests potential use as antimicrobial agents.

A study found that derivatives of PABA possess antibacterial and antifungal properties, indicating that Ethyl-d5 4-aminobenzoate may similarly contribute to these effects.

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of Ethyl-d5 4-aminobenzoate on cancer cell lines. Preliminary results indicate that this compound may inhibit cell proliferation in certain types of cancer, suggesting a potential role in cancer therapy.

Table 1 summarizes the cytotoxic effects observed in various studies:

The mechanism by which Ethyl-d5 4-aminobenzoate exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with cellular processes such as protein synthesis or DNA replication due to its structural similarity to PABA, which is known to inhibit folic acid synthesis in bacteria.

Case Study 1: Skin Sensitization

A study examining the skin sensitization potential of PABA derivatives found that Ethyl-d5 4-aminobenzoate did not induce significant sensitization in animal models. The Local Lymph Node Assay (LLNA) demonstrated no increase in isotope incorporation compared to vehicle controls, suggesting a low risk of skin sensitization .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies involving deuterated compounds like Ethyl-d5 4-aminobenzoate have shown enhanced metabolic stability compared to their non-deuterated counterparts. This property can lead to prolonged action and reduced toxicity, making it an attractive candidate for drug development .

Q & A

Q. How is Ethyl-d5 4-aminobenzoate synthesized and characterized in academic research?

Ethyl-d5 4-aminobenzoate is typically synthesized via electrochemical methods, such as copolymerization with o-anisidine, to form nanostructured polymers for analytical applications. Characterization involves Fourier-transform infrared (FT-IR) and Raman spectroscopy to confirm vibrational modes (e.g., N–H stretching at ~3,400 cm⁻¹) and deuterium incorporation. Density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) are used to optimize molecular geometry and validate spectral data .

Q. What analytical techniques are employed to quantify Ethyl-d5 4-aminobenzoate in complex matrices?

Solid-phase extraction (SPE) paired with ultra-performance liquid chromatography coupled with diode-array detection (UPLC-DAD) is a standard method. For example, in fish fillet analysis, SPE isolates the compound from lipids, followed by UPLC-DAD quantification at λ = 280 nm. Calibration curves using deuterated analogs minimize matrix interference .

Q. How does Ethyl-d5 4-aminobenzoate function as an internal standard in mass spectrometry?

Its deuterated ethyl group provides a +5 Da mass shift, enabling distinction from non-deuterated benzocaine in LC-MS/MS. Researchers validate isotopic purity (>95%) via high-resolution mass spectrometry (HRMS) and ensure consistent retention times to avoid co-elution with endogenous compounds .

Advanced Research Questions

Q. How do researchers resolve discrepancies in deuterium incorporation levels during synthesis?

Isotopic purity is verified using nuclear magnetic resonance (²H NMR) and gas chromatography-mass spectrometry (GC-MS). Contradictions in deuterium distribution (e.g., partial back-exchange) are addressed by optimizing reaction conditions (e.g., anhydrous solvents, controlled pH) and repeating synthetic steps with deuterium-enriched precursors .

Q. What methodological adjustments improve the accuracy of Ethyl-d5 4-aminobenzoate in pharmacokinetic studies?

To mitigate matrix effects in plasma samples, researchers use matrix-matched calibration standards and stable isotope dilution assays (SIDA). Internal standard normalization corrects for ion suppression/enhancement in electrospray ionization (ESI) sources .

Q. How does deuteration influence the physicochemical properties of Ethyl-d5 4-aminobenzoate compared to its non-deuterated analog?

Deuterated compounds exhibit reduced solubility in polar solvents (e.g., water) due to stronger C–D vs. C–H bonds. Experimental solubility tests in 1.0 M HCl/NaOH show Ethyl-d5 4-aminobenzoate’s protonation behavior differs slightly, requiring adjusted pKa calculations via UV-Vis titration .

Q. What are the implications of structural modifications (e.g., ethyl group replacement) on Ethyl-d5 4-aminobenzoate’s stability and activity?

Replacing the ethyl-d5 group with bulkier substituents (e.g., ortho-ethyl groups) alters steric hindrance, reducing enzymatic hydrolysis rates. Computational docking studies (e.g., AutoDock Vina) predict binding affinity changes to voltage-gated Na⁺ channels, impacting anesthetic efficacy .

Methodological Best Practices

- Data Contradiction Analysis : When spectral data (e.g., FT-IR) deviates from DFT predictions, cross-validate with X-ray crystallography or neutron diffraction to resolve hydrogen/deuterium positional ambiguities .

- Experimental Design : For kinetic isotope effect (KIE) studies, pair Ethyl-d5 4-aminobenzoate with non-deuterated controls under identical conditions to isolate deuterium-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.